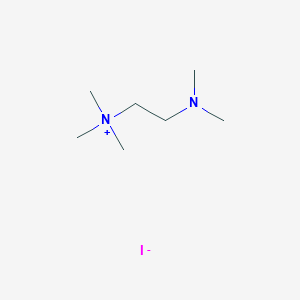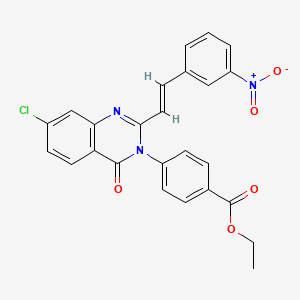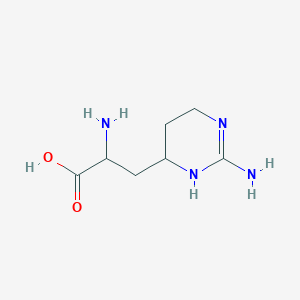
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione is an organic compound with a heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Industrial Production Methods
In industrial settings, alternative synthesis methods may be employed. One such method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another method includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: The compound’s unique properties make it a potential candidate for drug development and other medical applications.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to different biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione include:
- 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-
- 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
2,2-Dimethyl-1,3-dioxane-4,6-dione: (Meldrum’s acid)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
66285-76-5 |
|---|---|
Formule moléculaire |
C5H13N3O2S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1,2,4,6-thiatriazinane 1,1-dioxide |
InChI |
InChI=1S/C5H13N3O2S/c1-6-4-7(2)11(9,10)8(3)5-6/h4-5H2,1-3H3 |
Clé InChI |
KOEIYPVQMFBECE-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(S(=O)(=O)N(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


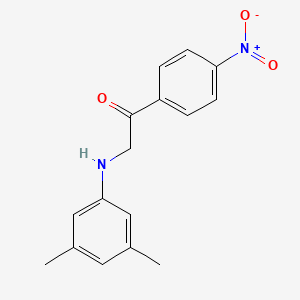
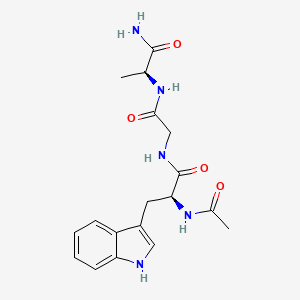

![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
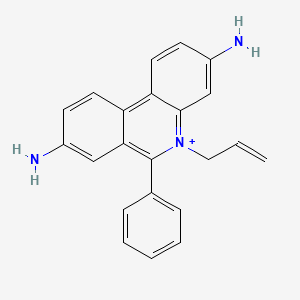
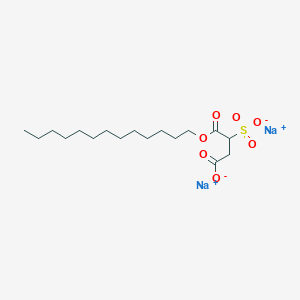
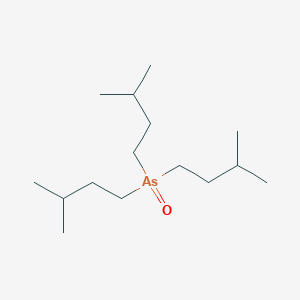
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

